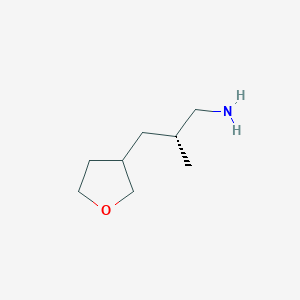
(2R)-2-Methyl-3-(oxolan-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Methyl-3-(oxolan-3-yl)propan-1-amine: is an organic compound that features a chiral center at the second carbon atom, making it an enantiomerically pure substance. This compound is characterized by the presence of an oxolane ring, which is a five-membered ring containing one oxygen atom, and an amine group attached to a propyl chain. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Methyl-3-(oxolan-3-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as ®-2-methylpropan-1-ol and oxirane.
Ring Opening Reaction: The oxirane undergoes a ring-opening reaction with ®-2-methylpropan-1-ol in the presence of a strong acid catalyst, such as sulfuric acid, to form the intermediate (2R)-2-methyl-3-hydroxypropan-1-ol.
Cyclization: The intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride to form the oxolane ring, resulting in (2R)-2-methyl-3-(oxolan-3-yl)propan-1-ol.
Amination: Finally, the hydroxyl group is converted to an amine group through a nucleophilic substitution reaction using ammonia or an amine source under basic conditions, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-Methyl-3-(oxolan-3-yl)propan-1-amine can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines. Reagents such as alkyl halides or acyl chlorides are commonly used.
Condensation: The compound can participate in condensation reactions with carbonyl compounds to form imines or enamines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or neutral conditions.
Condensation: Aldehydes, ketones, acidic or basic conditions.
Major Products:
Oxidation: Oxo derivatives such as ketones or aldehydes.
Reduction: Secondary amines or alcohols.
Substitution: Substituted amines.
Condensation: Imines or enamines.
Scientific Research Applications
Chemistry:
Catalysis: (2R)-2-Methyl-3-(oxolan-3-yl)propan-1-amine is used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Biochemical Probes: It is used as a probe in biochemical assays to study enzyme-substrate interactions and protein-ligand binding.
Medicine:
Drug Development: this compound is investigated for its potential therapeutic applications, including as an active pharmaceutical ingredient in the treatment of neurological disorders.
Pharmacokinetics: Research focuses on the compound’s absorption, distribution, metabolism, and excretion (ADME) properties to optimize drug formulations.
Industry:
Polymer Synthesis: The compound is utilized in the synthesis of specialty polymers with unique mechanical and chemical properties.
Material Science: It is explored for its potential in the development of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of (2R)-2-Methyl-3-(oxolan-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the oxolane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound targets enzymes involved in metabolic pathways, such as kinases and proteases, by binding to their active sites and inhibiting their catalytic activity.
Receptor Modulation: It can interact with neurotransmitter receptors, modulating their activity and influencing signal transduction pathways.
Comparison with Similar Compounds
(2S)-2-Methyl-3-(oxolan-3-yl)propan-1-amine: The enantiomer of the compound, differing in the configuration at the chiral center.
3-(Oxolan-3-yl)propan-1-amine: A similar compound lacking the methyl group at the second carbon.
2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-amine: A compound with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness:
Chirality: The (2R) configuration imparts unique stereochemical properties, influencing the compound’s reactivity and interactions with biological targets.
Oxolane Ring: The presence of the oxolane ring provides structural stability and enhances the compound’s binding affinity to molecular targets.
Functional Groups: The combination of the amine group and the oxolane ring allows for diverse chemical modifications and functionalization, expanding its utility in various applications.
Properties
IUPAC Name |
(2R)-2-methyl-3-(oxolan-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(5-9)4-8-2-3-10-6-8/h7-8H,2-6,9H2,1H3/t7-,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJNCEQGFZZWSI-GVHYBUMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCOC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCOC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-difluoro-N-{4-[(phenylsulfinyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2666158.png)
![2-(3,4-dimethoxyphenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2666159.png)
![(3R,3aS,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B2666160.png)

![1-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2666162.png)
![2-(4-chlorophenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2666163.png)
![2-{5-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2666169.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2666171.png)
![4-oxo-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(thiophen-3-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2666173.png)

![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methylamine dihydrochloride](/img/new.no-structure.jpg)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-phenylpropanamide](/img/structure/B2666177.png)
